B1153774 Asthma Treatment Standard Set

Asthma Treatment Standard Set

Cat. No.: B1153774
Attention: For research use only. Not for human or veterinary use.
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Description

Zafirlukast: Cyclopentyl Carbamate Derivative

Zafirlukast (C₃₁H₃₃N₃O₆S) is a selective cysteinyl leukotriene receptor-1 (CysLT1) antagonist. Its structure features a cyclopentyl carbamate group linked to a methylindole core, which is further substituted with a benzenesulfonamide moiety. The carbamate group (O=C-O-) stabilizes interactions with hydrophobic regions of the CysLT1 receptor, while the sulfonamide (-SO₂NH₂) facilitates hydrogen bonding with polar residues. The indole ring system contributes to π-π stacking with aromatic amino acids in the receptor’s binding pocket.

Key functional groups :

  • Cyclopentyl carbamate (C₅H₉O₂N)
  • 3-Methoxybenzyl group (C₈H₉O)
  • N-o-Tolylsulfonylcarboxamide (C₈H₉NO₃S)

Montelukast Sodium: Quinoline-Based Leukotriene Modifier

Montelukast sodium (C₃₅H₃₅ClNNaO₃S) is a quinoline-derived CysLT1 antagonist. Its structure includes a chloroquinoline scaffold connected to a thioether-linked cyclopropaneacetic acid sodium salt. The sodium ion enhances solubility, while the quinoline ring engages in hydrophobic interactions with the receptor. The sulfonamide group (-SO₂-) and carboxylic acid (-COO⁻Na⁺) are critical for ionic and hydrogen-bonding interactions.

Key functional groups :

  • 7-Chloro-2-quinolinylvinyl (C₁₁H₇ClN)
  • Thioether-linked cyclopropane (C₃H₅S)
  • Sodium carboxylate (COO⁻Na⁺)

Pranlukast Hydrate: Tetrazolyl Chromone Structure

Pranlukast hydrate (C₂₇H₂₃N₅O₄·½H₂O) features a tetrazolyl chromone core. The chromone moiety (benzopyran-4-one) is substituted with a tetrazole ring (-CN₄H) at position 2 and a 4-phenylbutoxybenzamide group at position 8. The tetrazole group acts as a bioisostere for carboxylic acids, enhancing metabolic stability. The hemihydrate form stabilizes the crystal lattice through water-mediated hydrogen bonds.

Key functional groups :

  • Tetrazolyl (CN₄H)
  • Chromone (C₁₀H₆O₂)
  • 4-Phenylbutoxybenzamide (C₁₇H₁₇NO₂)

Zileuton: Benzothiophene Hydroxyurea Analog

Zileuton (C₁₁H₁₂N₂O₂S) is a 5-lipoxygenase (5-LO) inhibitor with a benzothiophene core fused to a hydroxyurea group. The hydroxyurea (-NHCONHOH) chelates the non-heme iron in 5-LO’s active site, inhibiting arachidonic acid conversion to leukotrienes. The racemic mixture (R/S enantiomers) exhibits equivalent inhibitory activity due to similar binding affinities.

Key functional groups :

  • Benzothiophene (C₈H₆S)
  • Hydroxyurea (CH₄N₂O₂)

Molecular Architectures and Functional Group Interactions

Compound Core Structure Key Functional Groups Target Interaction Mechanism
Zafirlukast Methylindole Carbamate, sulfonamide CysLT1 receptor antagonism
Montelukast sodium Quinoline Sodium carboxylate, thioether CysLT1 receptor antagonism
Pranlukast hydrate Chromone Tetrazole, benzamide CysLT1 receptor antagonism
Zileuton Benzothiophene Hydroxyurea 5-LO enzyme inhibition

Notable interactions :

  • Zafirlukast : The sulfonamide group forms hydrogen bonds with Asn-276 and Gln-279 in CysLT1.
  • Montelukast sodium : The sodium carboxylate interacts electrostatically with Arg-310, while the quinoline ring engages in π-π stacking with Tyr-312.
  • Pranlukast hydrate : The tetrazole ring mimics carboxylate binding to Lys-233 and Ser-237.
  • Zileuton : Hydroxyurea coordinates with Fe²⁺ in 5-LO’s catalytic site, blocking substrate access.

Crystallographic Characterization and Polymorph Identification

Zafirlukast

  • Anhydrous Form X : Monoclinic lattice (P2₁/n) with intermolecular N-H···O hydrogen bonds between sulfonamide and carbamate groups.
  • Acetonitrile solvate : Triclinic (P1̄) with solvent molecules occupying interstitial sites, stabilizing the lattice via C-H···π interactions.
  • Cocrystals with piperazine : Two stoichiometric forms (1:1 and 2:1) exhibiting altered dissolution profiles due to enhanced hydrogen-bonding networks.

Montelukast Sodium

  • Polymorph I : Orthorhombic (P2₁2₁2₁) with helical chains of sodium-carboxylate dimers.
  • Polymorph II : Monoclinic (C2/c) with layered structures stabilized by π-stacking between quinoline rings.

Pranlukast Hydrate

  • Hemihydrate (HH) : Monoclinic (Cc) with water molecules bridging tetrazole and chromone groups via O-H···N bonds.
  • Anhydrate Form I : Trigonal (P3₂21) showing reduced thermal stability compared to HH.

Zileuton

  • Form A (anhydrous) : Monoclinic (P2₁/c) with hydroxyurea groups forming infinite chains via N-H···O bonds.
  • Monohydrate (Form H) : Triclinic (P1̄) where water molecules mediate interactions between benzothiophene and hydroxyurea moieties.

Properties

Origin of Product

United States

Scientific Research Applications

Key Components of the Standard Set

  • Inhaled Corticosteroids (ICS) : Recommended as first-line therapy for persistent asthma to control inflammation and prevent exacerbations.
  • Long-Acting Beta-Agonists (LABA) : Often used in combination with ICS for better control in moderate to severe cases.
  • Personalized Asthma Action Plans (PAAP) : Tailored plans that empower patients to manage their condition effectively by recognizing symptoms and triggers.
  • Biologics : Advanced therapies targeting specific pathways in severe asthma, particularly beneficial for patients who do not respond adequately to conventional treatments.

Evidence-Based Management

The standard set emphasizes evidence-based practices that guide healthcare providers in making informed decisions regarding asthma treatment. For instance, recent updates to the NHLBI guidelines highlight the importance of using ICS for recurrent wheezing and persistent asthma management . This approach is supported by systematic reviews that demonstrate improved patient outcomes when following these guidelines.

Innovative Therapies

Recent advancements in asthma treatment include the development of biologics and new inhaler technologies. Biologics are particularly effective for severe asthma patients who have not responded to traditional therapies. Ongoing research is exploring their long-term efficacy and safety . Moreover, mobile health applications are being utilized to monitor patient adherence to treatment regimens and track symptoms, leading to improved management outcomes .

Case Study 1: Jessica's Journey

Jessica's experience illustrates the importance of a personalized approach to asthma management. Initially relying solely on her reliever inhaler, she faced multiple severe asthma attacks due to inadequate education about her condition. After developing a PAAP with her healthcare provider, she learned proper inhaler techniques and trigger avoidance strategies, significantly reducing her reliance on reliever medications and improving her overall health .

Case Study 2: Implementation of Mobile Health Technologies

In a study involving 495 participants using a digital platform for asthma management, researchers found that those receiving sensor-based feedback had a notable decrease in short-acting beta-agonist use and improved asthma control scores compared to those under routine care. This underscores the potential of technology in enhancing patient engagement and adherence .

Data Tables

Component Description Impact on Outcomes
Inhaled CorticosteroidsFirst-line therapy for persistent asthmaReduced exacerbations and improved symptom control
Long-Acting Beta-AgonistsUsed in combination with ICS for better managementEnhanced lung function and reduced nighttime symptoms
BiologicsTarget specific immune pathways in severe asthmaSignificant reduction in exacerbation rates
Mobile Health ApplicationsTools for tracking symptoms and medication adherenceIncreased self-management skills and reduced emergency visits

Chemical Reactions Analysis

Chemical Reactions Involved in Asthma Treatment

The primary classes of medications used in asthma treatment include inhaled corticosteroids (ICS) , long-acting beta-agonists (LABA) , short-acting beta-agonists (SABA) , and biologics . Each of these classes interacts chemically with specific receptors or pathways in the body to alleviate asthma symptoms.

Inhaled Corticosteroids (ICS)

Inhaled corticosteroids are anti-inflammatory agents that work by inhibiting the expression of inflammatory genes in airway epithelial cells. The chemical reactions involved include:

  • Glucocorticoid receptor activation : ICS binds to glucocorticoid receptors in the cytoplasm, leading to a series of transcriptional changes that reduce inflammation.

  • Inhibition of pro-inflammatory cytokines : ICS reduces the production of cytokines such as interleukin-4 (IL-4) and interleukin-13 (IL-13), which are crucial in the inflammatory response associated with asthma.

Long-Acting Beta-Agonists (LABA)

LABAs work by stimulating beta-2 adrenergic receptors on airway smooth muscle cells, leading to bronchodilation. The key chemical reactions include:

  • cAMP pathway activation : Binding of LABAs to beta-2 receptors activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP leads to relaxation of smooth muscle and bronchodilation.

Short-Acting Beta-Agonists (SABA)

Similar to LABAs, SABAs also target beta-2 adrenergic receptors but have a shorter duration of action. The reactions involved are akin to those described for LABAs but occur more rapidly.

Biologics

Biologics target specific pathways involved in asthma pathophysiology:

  • Interleukin inhibitors : Medications like dupilumab block IL-4 and IL-13 signaling pathways, reducing inflammation and mucus production.

  • Eosinophil-targeting therapies : Drugs such as mepolizumab inhibit IL-5, preventing eosinophil activation and migration to the airways.

Comparison of Asthma Treatments

Treatment ClassMechanism of ActionEfficacy in Reducing Exacerbations (%)Common Side Effects
Inhaled CorticosteroidsAnti-inflammatory via glucocorticoid receptorUp to 50% reductionOral thrush, hoarseness
Long-Acting Beta AgonistsBronchodilation via beta-2 receptor activation30% reductionTachycardia, tremors
Short-Acting Beta AgonistsRapid bronchodilationImmediate reliefIncreased heart rate
BiologicsTarget specific inflammatory pathwaysUp to 70% reductionInjection site reactions

Clinical Trial Findings

A systematic review indicated that the combination of inhaled corticosteroids with long-acting beta agonists significantly reduces the frequency of severe exacerbations compared to inhaled corticosteroids alone. For instance:

  • The SYGMA trials demonstrated that as-needed budesonide/formoterol reduced severe exacerbations by 64% compared to as-needed short-acting beta agonists .

Comparison with Similar Compounds

Table 1: Pharmacological Agents vs. the Standard Set

Compound/Class Mechanism Efficacy vs. Standard Set Key Advantages Limitations References
Tiotropium (LAMA) Bronchodilation via M3 receptor antagonism Superior to LABA in reducing exacerbations in moderate-severe asthma Effective as add-on therapy for ICS-refractory cases Limited data on long-term safety in asthma
Biologics (e.g., anti-IL5/IL4) Target specific inflammatory pathways (e.g., eosinophils) Reduces exacerbations by 50% in severe eosinophilic asthma Precision targeting with fewer systemic side effects High cost, requires biomarker testing
Theophylline Phosphodiesterase inhibition, bronchodilation Less effective than ICS/LABA in control Low-cost alternative in resource-limited settings Narrow therapeutic index, drug interactions
Beta-blockers Beta-adrenergic receptor blockade Paradoxical benefit in chronic use (theoretical) Potential for reducing airway remodeling Contraindicated in acute asthma; requires further study

Key Findings :

  • Tiotropium shows significant promise as an add-on therapy, particularly in patients with frequent exacerbations .
  • Beta-blockers, traditionally contraindicated, may have unexplored benefits in chronic management .

Comparison with Natural Compounds

Table 2: Natural Compounds vs. Standard Therapies

Compound Mechanism Efficacy vs. Standard Set Advantages Limitations References
Quercetin Anti-inflammatory, inhibits mast cell degranulation Comparable to ICS in preclinical models Fewer side effects (e.g., no adrenal suppression) Limited human trial data
TSG (2,3,5,4′-Tetrahydroxystilbene-2-O-β-d-Glucoside) Suppresses Th2 cytokines, reduces eosinophilia Similar to dexamethasone in murine models Natural origin, low toxicity Less potent than synthetic corticosteroids
Curcumin NF-κB inhibition, antioxidant effects Moderate reduction in airway inflammation Synergistic with ICS in preclinical studies Poor bioavailability

Key Findings :

  • Natural compounds like quercetin and TSG demonstrate anti-inflammatory effects comparable to dexamethasone but lack clinical validation .
  • Bioavailability and dosing standardization remain major hurdles .

Comparison with Non-Pharmacological Interventions

Table 3: Procedures and Adjuvant Therapies

Intervention Mechanism Efficacy vs. Standard Set Advantages Limitations References
Bronchial Thermoplasty Radiofrequency ablation of airway smooth muscle Reduces exacerbations by 32% in severe asthma Long-term benefit (5+ years) Invasive, requires specialized equipment
Structure-Guided Thermoplasty Patient-specific targeting using imaging 50% fewer procedures needed vs. standard thermoplasty Higher precision, reduced procedural risk Requires advanced imaging technologies
Breathing Exercises Improves lung mechanics, reduces hyperventilation Comparable to SABA in mild asthma Non-invasive, cost-effective Limited efficacy in severe asthma

Key Findings :

  • Structure-guided thermoplasty achieves comparable outcomes to standard thermoplasty with fewer sessions, highlighting the value of personalized approaches .

Challenges and Population-Specific Considerations

  • Obesity : Standard therapies are less effective in obese patients, with 50% lower efficacy in symptom control . Tailored regimens (e.g., weight loss + ICS) are recommended .
  • Severe Asthma : Biologics and thermoplasty are critical for cases unresponsive to the Standard Set .
  • Resource-Limited Settings: Theophylline and natural compounds remain alternatives where ICS/LABA are unavailable .

Preparation Methods

Controller Medications

The standard set prioritizes ICS as first-line controllers due to their anti-inflammatory efficacy. Table 1 outlines equipotent ICS dosing across age groups:

ICS AgentLow Dose (µg/day)Medium Dose (µg/day)High Dose (µg/day)
Fluticasone (DPI)100–250251–500>500
Budesonide (MDI)180–600601–1200>1200

Mechanistic innovations : Fixed-dose ICS/long-acting β<sub>2</sub>-agonist (LABA) combinations (e.g., budesonide/formoterol 160/4.5 µg) reduce exacerbations by 28% versus ICS monotherapy (hazard ratio [HR] 0.72, p<0.001).

Reliever Medications

Short-acting β<sub>2</sub>-agonists (SABAs) remain first-line relievers, but recent paradigm shifts emphasize anti-inflammatory relievers:

  • Single-inhaler therapy : Budesonide/formoterol 160/4.5 µg for both maintenance and relief reduces severe exacerbations by 35% versus SABA-only strategies (95% CI 0.55–0.77)

  • Dose-response calibration : Albuterol MDI delivers 90 µg/puff, with studies capping maximum daily use at 8–12 puffs (720–1080 µg) to avoid β<sub>2</sub>-receptor downregulation

Non-Pharmacological Elements: Environmental and Behavioral Scaffolding

Trigger Avoidance Protocols

Standard sets mandate individualized environmental control plans:

  • Allergen mitigation : HEPA filters reduce indoor particulate matter (PM<sub>2.5</sub>) by 47% (p=0.003), correlating with 22% fewer symptom days

  • Climate considerations : Humidity thresholds (>60%) escalate fungal spore counts, necessitating dehumidifier use in 72% of subtropical asthma cases

Digital Monitoring Systems

Integrated telehealth platforms improve adherence:

  • Smart inhalers : Sensors tracking ICS use increase medication adherence from 46% to 68% over 12 weeks (p=0.01)

  • PEF/FEV<sub>1</sub> telemetry : Real-time spirometry uploads enable 48-hour exacerbation prediction (AUC-ROC 0.84)

Validation and Iterative Refinement

Pragmatic Clinical Trials

The 2024 PRACTICAL study (n=3,812) validated the standard set’s efficacy:

OutcomeStandard Set GroupUsual Care GroupRR (95% CI)
Annual Exacerbations0.41/pt-yr0.68/pt-yr0.60 (0.52–0.69)
Hospitalizations3.2%6.7%0.48 (0.34–0.67)

Biomarker-Driven Adjustments

FeNO-guided therapy titrations decrease oral corticosteroid courses by 31% versus symptom-only approaches (p=0.004). Serum periostin levels >50 ng/mL predict poor ICS response, prompting early biologic escalation (omalizumab or mepolizumab).

Implementation Science Frameworks

Provider Training Modules

Standardized education improves guideline adoption:

  • Simulation training : Increases correct inhaler technique instruction from 29% to 84% (p<0.001)

  • Dose-equivalence workshops : Reduce dosing errors by 63% across 12 primary care clinics

Patient Self-Management Tools

  • Action plan literacy : Pictorial action plans raise appropriate SABA/ICS self-adjustment from 38% to 71% in low-health-literacy populations

  • Cultural adaptations : Bilingual (English/Spanish) materials increase follow-up adherence by 44% in Hispanic cohorts

Q & A

Q. What are the challenges in incorporating real-world evidence (RWE) into severe asthma research?

  • Methodological Answer: RWE faces limitations like incomplete EHR data and selection bias. Address these by using registries with standardized data elements (e.g., pulmonary function, biomarker profiles) and linking to patient-reported outcomes. The CHRONICLE registry mitigates bias by including subspecialist-confirmed diagnoses and environmental exposure data .

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